
2,4,5-Trichlorobenzenesulfonic acid
Overview
Description
2,4,5-Trichlorobenzenesulfonic acid (CAS: 6378-25-2) is a chlorinated aromatic sulfonic acid with the molecular formula C₆H₃Cl₃O₃S·xH₂O (often encountered as a hydrate) . It is primarily used as an intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. Key properties include:
- Molecular weight: 261.51 g/mol (anhydrous) .
- Physical state: Typically a crystalline solid, stable under ambient conditions but sensitive to light .
- Applications: Serves as a precursor in synthesizing dichlorophenol derivatives and other sulfonated compounds .
Its sodium salt, sodium 2,4,5-trichlorobenzenesulfonate (CAS: 53423-65-7), is a commercially significant derivative with the formula C₆H₂Cl₃NaO₃S and molecular weight 283.49 g/mol . This salt is widely used in industrial processes due to its enhanced solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trichlorobenzenesulfonic acid can be synthesized through the sulfonation of 2,4,5-trichlorobenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichlorobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives with higher oxidation states.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Major Products Formed:
Substitution Products: Various substituted derivatives of this compound.
Reduction Products: Sulfonate or sulfinate derivatives.
Oxidation Products: Higher oxidation state sulfonic acid derivatives.
Scientific Research Applications
2,4,5-Trichlorobenzenesulfonic acid finds applications in several scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-trichlorobenzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The chlorine atoms on the benzene ring can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chlorobenzenesulfonic Acid
- Structure : Contains a single chlorine substituent at the 4-position.
- Molecular formula : C₆H₅ClO₃S (MW: 192.62 g/mol) .
- Key differences :
2,5-Dichlorobenzenesulfonic Acid Derivatives
- Example: 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid .
- Structure : Two chlorine atoms at positions 2 and 5, with a sulfonamide functional group.
- Key differences :
Comparison with Functional Analogs
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
- Structure: A phenoxyacetic acid with three chlorine substituents.
- Key differences: Contains a carboxylic acid group instead of a sulfonic acid. Historically used as an herbicide (now restricted due to toxicity concerns) . Higher lipophilicity compared to sulfonic acids, leading to bioaccumulation risks .
Other Sulfonated Herbicides
- Example: Sodium 2,4-dichlorophenoxyethyl sulfate.
- Key differences :
- Sulfate esters exhibit different hydrolysis kinetics and environmental mobility compared to sulfonic acids.
Comparison of Derivatives: Sodium Salts
Biological Activity
2,4,5-Trichlorobenzenesulfonic acid (TCBSA) is a chlorinated aromatic compound with significant biological activity. It has been studied for its potential effects on various biological systems, including antimicrobial and anticancer properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of TCBSA's biological activity.
Molecular Formula : C6H2Cl3O3S
Molecular Weight : 253.5 g/mol
CAS Number : 95-73-8
TCBSA's biological activity is primarily attributed to its ability to interact with cellular components, influencing various biochemical pathways. It may act as an inhibitor of specific enzymes or receptors, thereby modulating metabolic processes. The presence of chlorine atoms in its structure enhances its reactivity and potential for biological interaction.
Biological Activities
-
Antimicrobial Activity
- TCBSA has shown promising results in inhibiting the growth of various bacterial strains. Its efficacy varies depending on concentration and exposure time.
- Case Study : In vitro studies demonstrated that TCBSA exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
-
Anticancer Properties
- Research indicates that TCBSA may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Data Table 1: Cytotoxicity of TCBSA on Cancer Cell Lines
Cell Line IC50 (µg/mL) Mechanism of Action HepG2 (Liver) 75 ± 5 Induction of apoptosis via caspase activation MCF-7 (Breast) 100 ± 10 Cell cycle arrest at G1 phase A549 (Lung) 150 ± 15 Inhibition of PI3K/Akt pathway -
Toxicity and Safety
- While TCBSA exhibits beneficial biological activities, it is essential to consider its toxicity profile. Studies have indicated potential cytotoxic effects on normal cells at higher concentrations.
- Case Study : A study on the effects of TCBSA on human fibroblast cells revealed a significant decrease in cell viability at concentrations exceeding 200 µg/mL.
Research Findings
Recent investigations into the pharmacological properties of TCBSA have highlighted its dual role as both a therapeutic agent and a potential toxin:
- Antioxidant Activity : TCBSA has been reported to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
- Enzyme Inhibition : Studies have shown that TCBSA can inhibit enzymes such as acetylcholinesterase, which is relevant for neuroprotective applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,5-trichlorobenzenesulfonic acid, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The compound is synthesized via sulfonation of 1,2,4-trichlorobenzene using concentrated sulfuric acid at elevated temperatures (80–100°C). Key optimization parameters include reaction time (12–24 hours) and stoichiometric control to avoid over-sulfonation. Post-synthesis, hydrolysis with aqueous NaOH yields the sodium salt, which is purified via recrystallization. Byproducts like residual chlorobenzenes can be minimized by maintaining precise temperature control and using excess sulfonating agent .
Q. What analytical techniques are recommended for characterizing this compound and verifying purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying aromatic proton environments (δ 7.5–8.0 ppm for sulfonic acid protons). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm quantifies purity (>98%). Mass spectrometry (ESI-MS) validates molecular weight (261.51 g/mol), while FT-IR detects sulfonic acid groups (S=O stretching at 1180–1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as harmful (Xn) with risks of impaired fertility (R62) and fetal harm (R63). Use fume hoods, nitrile gloves, and lab coats. Store in airtight, light-resistant containers at 2–8°C. Immediate decontamination of spills requires neutralization with sodium bicarbonate and absorption via inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How do reaction intermediates and mechanistic pathways influence the synthesis of this compound?
- Methodological Answer : The sulfonation mechanism proceeds via electrophilic substitution, where SO₃H⁺ attacks the aromatic ring. Intermediate stability is influenced by the electron-withdrawing effects of chlorine substituents, favoring sulfonation at the 4-position. Kinetic studies (e.g., monitoring via in-situ Raman spectroscopy) reveal that excess sulfuric acid accelerates intermediate formation but risks polysulfonation. Computational DFT modeling predicts regioselectivity based on charge distribution .
Q. What strategies are effective in identifying and mitigating byproducts during desulfonation of this compound derivatives?
- Methodological Answer : Desulfonation using constant-boiling hydrobromic acid (48% HBr) at reflux (120°C, 6 hours) generates 2,5-dichlorophenol. Byproducts like 2,4-dichlorophenol arise from incomplete sulfonic acid removal. Mitigation involves optimizing HBr stoichiometry (1:3 molar ratio) and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent). GC-MS analysis identifies residual sulfonate esters, which are removed via alkaline washes .
Q. How can computational chemistry predict the solubility and reactivity of this compound in different solvents?
- Methodological Answer : Molecular dynamics simulations (e.g., COSMO-RS) estimate solubility parameters in polar aprotic solvents (e.g., DMSO, logP ≈ 3.97). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic reactivity. Solvent effects on sulfonic acid dissociation (pKa ≈ 1.2) are modeled using continuum solvation models (SMD), guiding solvent selection for reactions .
Q. What stability challenges arise when storing this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) show degradation above 40°C or pH < 2, leading to hydrolysis of the sulfonic acid group. Storage at pH 6–8 (buffered solutions) and 4°C extends shelf life. LC-MS monitors degradation products like 2,4,5-trichlorobenzene. Thermal gravimetric analysis (TGA) confirms stability up to 150°C in inert atmospheres .
Properties
IUPAC Name |
2,4,5-trichlorobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDKKDPOPIKMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045072 | |
Record name | 2,4,5-Trichlorobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6378-25-2 | |
Record name | 2,4,5-Trichlorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6378-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trichlorobenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trichlorobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trichlorobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-TRICHLOROBENZENESULPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79E5O201YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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